molecular formula C10H10N4S2 B7780239 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione

Cat. No.: B7780239
M. Wt: 250.3 g/mol
InChI Key: QBDSZRFVZRGKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that features both benzotriazole and thiazolidine-2-thione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione typically involves the reaction of benzotriazole derivatives with thiazolidine-2-thione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Scientific Research Applications

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, while the thiazolidine-2-thione moiety can interact with thiol groups in proteins. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione is unique due to the combination of benzotriazole and thiazolidine-2-thione moieties in a single molecule.

Biological Activity

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione is a compound that belongs to the class of thiazolidine derivatives fused with benzotriazole. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H10N4SC_{10}H_{10}N_4S. The compound's structure features a thiazolidine ring linked to a benzotriazole moiety, contributing to its biological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzotriazole derivatives. For instance, compounds containing the benzotriazole structure have demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 μg/mL
Compound BS. aureus16 μg/mL
Compound CCandida albicans12.5 μg/mL

Research indicates that the presence of hydrophobic groups in these compounds enhances their antimicrobial efficacy due to improved membrane penetration .

Antifungal Activity

Benzotriazole derivatives have also shown promising antifungal activity. A study reported that certain derivatives exhibited MIC values against Candida albicans ranging from 1.6 μg/mL to 25 μg/mL. Notably, modifications in the benzotriazole structure led to increased antifungal potency .

Table 2: Antifungal Activity of Benzotriazole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Compound DC. albicans5 μg/mL
Compound EAspergillus niger12.5 μg/mL

Anticancer Activity

Recent investigations have highlighted the anticancer potential of benzotriazole derivatives. Certain compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving tubulin inhibition and apoptosis induction .

Table 3: Anticancer Activity of Benzotriazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound FMCF-7 (Breast Cancer)10
Compound GHeLa (Cervical Cancer)15

Case Studies

A notable study conducted by Becerra et al. synthesized a series of N-benzenesulfonyl derivatives of benzotriazole and evaluated their biological activity against Trypanosoma cruzi. The results indicated that these derivatives exhibited significant dose-dependent inhibitory effects on both epimastigote and trypomastigote forms, with some compounds showing over 95% lethality at higher concentrations .

Another investigation focused on the synthesis and biological evaluation of thiazolidine derivatives linked with benzotriazole, revealing promising results in terms of their antibacterial and antifungal activities against common pathogens .

Properties

IUPAC Name

3-(benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S2/c15-10-13(5-6-16-10)7-14-9-4-2-1-3-8(9)11-12-14/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDSZRFVZRGKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.